molecular formula C36H62O8 B1671528 Ginsenoside Rh2 CAS No. 78214-33-2

Ginsenoside Rh2

Katalognummer: B1671528
CAS-Nummer: 78214-33-2
Molekulargewicht: 622.9 g/mol
InChI-Schlüssel: CKUVNOCSBYYHIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ginsenoside Rh2 is a natural saponin derived from the roots of Panax ginseng Meyer. It is known for its potent anticancer properties and is one of the major metabolites of ginseng. This compound has been extensively studied for its therapeutic effects, particularly in cancer treatment, due to its ability to induce apoptosis and inhibit tumor growth .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Mechanism of Action
Ginsenoside Rh2 exhibits potent anti-cancer effects through several mechanisms:

  • Induction of Apoptosis : It promotes apoptosis in various cancer cell lines by upregulating tumor necrosis factor-alpha (TNF-α) and activating caspases, leading to programmed cell death .
  • Cell Cycle Arrest : Rh2 induces G1 phase arrest in cancer cells, inhibiting their proliferation .
  • Synergistic Effects with Chemotherapy : Studies have shown that Rh2 enhances the efficacy of chemotherapy agents like sunitinib in treating clear cell renal cell carcinoma (ccRCC) by inducing oxidative DNA damage and enhancing apoptosis .

Case Studies and Findings

  • Clear Cell Renal Cell Carcinoma : In vitro studies demonstrated that this compound significantly reduced cell viability in ccRCC cell lines when combined with sunitinib. The combination treatment resulted in greater inhibition of metastasis and tumor growth in xenograft models .
  • Hepatocellular Carcinoma : this compound has been reported to inhibit HepG2 cell proliferation, induce differentiation, and promote apoptosis through multiple pathways .

Anti-Inflammatory Effects

This compound also exhibits significant anti-inflammatory properties. It has been shown to suppress the expression of thymic stromal lymphopoietin (TSLP) and interleukin-8, which are critical mediators of inflammation. In animal models of atopic dermatitis, Rh2 effectively reduced skin inflammation by inhibiting the NF-kappaB pathway .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects. It has been suggested that the compound can mitigate neuronal apoptosis in models of neurodegenerative diseases, although further studies are needed to fully elucidate these effects.

Cardiovascular Applications

Recent studies have explored the potential cardiovascular benefits of this compound. It may help improve endothelial function and reduce oxidative stress, contributing to better vascular health.

Summary Table of Applications

ApplicationMechanism/EffectReference
Anti-CancerInduces apoptosis, inhibits cell proliferation , ,
Enhances ChemotherapySynergistic effect with sunitinib
Anti-InflammatorySuppresses TSLP and interleukin-8
NeuroprotectiveReduces neuronal apoptosisFurther research needed
Cardiovascular HealthImproves endothelial functionEmerging studies

Vergleich Mit ähnlichen Verbindungen

Ginsenosid Rh2 ist unter den Ginsenosiden einzigartig aufgrund seiner starken Antikrebswirkungen und seiner Fähigkeit, mehrere Signalwege zu modulieren. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen zeichnet sich Ginsenosid Rh2 durch seine starken apoptotischen und metabolischen regulatorischen Wirkungen aus, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Biologische Aktivität

Ginsenoside Rh2, a bioactive compound derived from Panax ginseng, has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment. This article reviews the pharmacological effects of this compound, focusing on its mechanisms of action, efficacy in various cancer types, and potential therapeutic applications.

This compound exhibits multiple mechanisms through which it exerts its anticancer effects:

  • Induction of Apoptosis : Rh2 has been shown to induce apoptosis in various cancer cell lines, including colorectal cancer (HCT116 and SW480) and leukemia (HL-60). The apoptosis is mediated through both caspase-dependent and caspase-independent pathways, with significant involvement of the p53 signaling pathway .
  • Reactive Oxygen Species (ROS) Generation : Rh2 treatment leads to increased ROS levels, which play a crucial role in triggering cell death mechanisms. This ROS generation activates the NF-κB survival pathway, indicating a complex interplay between pro-apoptotic and survival signals .
  • Cell Cycle Arrest : In HL-60 cells, this compound causes cell cycle arrest at the G1 phase, further contributing to its antiproliferative effects .
  • Inhibition of NF-κB Activity : Rh2 has been identified to inhibit the interaction between Annexin A2 and NF-κB p50 subunit, thereby reducing NF-κB transactivation activity. This inhibition is associated with decreased expression of inhibitors of apoptosis (IAPs), promoting cell death in cancer cells .

Efficacy Against Various Cancers

This compound has demonstrated significant anticancer activity across multiple cancer types:

Cancer TypeCell Line(s)Key Findings
Colorectal CancerHCT116, SW480Induces apoptosis via p53 activation; more potent than Rg3 .
LeukemiaHL-60Induces apoptosis through TNF-α upregulation; blocks cell cycle at G1 phase .
Lung AdenocarcinomaA549TNF-α upregulation noted; significant apoptotic induction observed .
Breast CancerMCF-7Similar TNF-α mediated apoptotic effects seen .
Gastric CancerAGSInhibits proliferation and induces apoptosis through ROS-mediated pathways .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in preclinical models:

  • Colorectal Cancer Study : A study demonstrated that this compound significantly induced cell death in HCT116 and SW480 cells through both apoptosis and paraptosis. The removal of p53 blocked these effects, underscoring the importance of p53 in mediating Rh2's action .
  • Leukemia Research : In HL-60 cells, microarray analysis revealed that treatment with this compound led to a ninefold increase in TNF-α mRNA levels. The use of anti-TNF-α antibodies mitigated apoptosis, highlighting TNF-α's critical role in this process .
  • Mechanistic Insights : Research identified Annexin A2 as a molecular target for this compound. By inhibiting the interaction between Annexin A2 and NF-κB p50, Rh2 effectively reduced NF-κB activity, which is often associated with cancer cell survival .

Eigenschaften

IUPAC Name

2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVNOCSBYYHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78214-33-2
Record name (20R)-Ginsenoside Rh2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: How does ginsenoside Rh2 exert its anti-cancer effects?

A1: this compound exhibits its anti-cancer activity through multiple mechanisms, including:

  • Induction of Apoptosis: this compound triggers apoptosis in various cancer cell lines, including human lung adenocarcinoma A549 cells [], human promyelocytic leukemia HL-60 cells [], and human ovarian cancer SKOV-3 cells [].
  • Cell Cycle Arrest: Rh2 induces cell cycle arrest at the G0/G1 phase in several cancer cell lines, including human lung adenocarcinoma A549 cells [] and human promyelocytic leukemia HL-60 cells []. This arrest prevents uncontrolled cell division, a hallmark of cancer.
  • Inhibition of Proliferation: Rh2 effectively inhibits the proliferation of various cancer cells, including human colon cancer cells [], human leukemia HL-60 cells [], and human ovarian cancer cells []. This anti-proliferative effect contributes significantly to its overall anti-cancer activity.
  • Regulation of Signaling Pathways: this compound modulates critical signaling pathways involved in cancer development and progression. For instance, it downregulates LPS-induced NF-κB activation through the inhibition of TAK1 phosphorylation in RAW 264.7 murine macrophages []. It also inhibits the activation of AP-1 and the protein kinase A pathway in lipopolysaccharide/interferon-gamma-stimulated BV-2 microglial cells [].

Q2: Does this compound exhibit any effects on multi-drug resistance (MDR) in cancer cells?

A2: Yes, research suggests that this compound can reverse P-glycoprotein (P-gp)-mediated multidrug resistance in certain cancer cell lines, such as MCF-7/ADM cells [, , ]. P-gp is a transmembrane protein that actively pumps drugs out of cells, contributing to MDR. Rh2's ability to reverse this resistance enhances the efficacy of conventional chemotherapeutic drugs.

Q3: How does this compound interact with the estrogen receptor?

A3: this compound exhibits moderate estrogenic activity and functions as a potential estrogen receptor ligand []. It downregulates estrogen receptor α (ERα) and upregulates both mRNA and protein levels of estrogen receptor β (ERβ) in MCF-7 breast cancer cells []. This interaction with ERβ plays a crucial role in Rh2's anti-cancer effects in breast cancer cells.

Q4: Does this compound impact immune responses?

A4: Yes, studies indicate that this compound can enhance the antitumor immunological response. In a melanoma mice model, Rh2 inhibited tumor growth, prolonged survival time, and enhanced T-lymphocyte infiltration in tumors []. Additionally, Rh2 triggered cytotoxicity in spleen lymphocytes, suggesting its potential as an immunomodulator in cancer treatment.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C48H82O18, and its molecular weight is 946.1 g/mol.

Q6: Does this compound exhibit stereoisomerism?

A6: Yes, this compound exists as two stereoisomers: 20(S)-ginsenoside Rh2 and 20(R)-ginsenoside Rh2. These isomers differ in the spatial arrangement of atoms around the carbon atom at position 20.

Q7: Do the stereoisomers of this compound exhibit different biological activities?

A7: Yes, studies have demonstrated that the two stereoisomers often display distinct biological activities:

  • Anti-tumor Activity: 20(S)-ginsenoside Rh2 generally shows more potent anti-tumor activity than 20(R)-ginsenoside Rh2 [, , ]. For example, in human colon cancer cells, only the 20(S)-isomer significantly reduced cell viability [].
  • P-gp Modulation: Both 20(S)-Rh2 and 20(R)-Rh2 influence P-gp activity, but with different potencies and dose-dependency []. This difference highlights the stereoselective nature of P-gp regulation by this compound epimers.

Q8: How is this compound metabolized in the body?

A8: this compound can be metabolized by human intestinal bacteria into other compounds, including protopanaxadiol []. The rate and extent of this metabolism can vary depending on factors such as the composition of an individual's gut microbiota.

Q9: Does the metabolism of this compound impact its biological activity?

A9: Yes, the metabolites of this compound, such as protopanaxadiol, can also exhibit biological activities, including anti-tumor and anti-bacterial effects []. The relative potencies of these metabolites compared to the parent compound can vary.

Q10: What are the challenges associated with the formulation and delivery of this compound?

A10: this compound, like many natural compounds, faces challenges related to its bioavailability and stability. Its poor water solubility and rapid metabolism can limit its therapeutic efficacy.

Q11: What strategies are being explored to overcome these challenges?

A11: Researchers are actively investigating various formulation strategies to improve the bioavailability and stability of this compound, including:

  • Niosomal Encapsulation: Encapsulating this compound in niosomes, a type of non-ionic surfactant vesicle, has shown promise in enhancing its stability and cellular uptake [, ].
  • Liposomal Delivery Systems: Liposomes, spherical vesicles composed of phospholipid bilayers, can encapsulate and deliver this compound, potentially improving its solubility, stability, and targeted delivery [, ].
  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS containing this compound have been developed to improve its solubility, dissolution rate, and absorption in the small intestines [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.